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Compound of Interest

Compound Name: (RS)-Carbocisteine

Cat. No.: B549337 Get Quote

(RS)-Carbocisteine, a mucolytic agent widely used in the management of respiratory disorders

characterized by excessive or viscous mucus, undergoes complex pharmacokinetic and

metabolic processes following oral administration. This technical guide provides an in-depth

overview of the absorption, distribution, metabolism, and excretion (ADME) of (RS)-
Carbocisteine, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetic Profile
(RS)-Carbocisteine is rapidly absorbed from the gastrointestinal tract, with peak plasma

concentrations generally observed between 1 and 2 hours post-administration[1][2]. However,

its oral bioavailability is low, estimated to be less than 10% of the administered dose, which is

attributed to significant first-pass metabolism in the liver[3]. The plasma half-life of

carbocisteine is relatively short, typically ranging from 1.33 to 2 hours[1][2].

Key Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of (RS)-Carbocisteine
reported in various studies involving healthy human volunteers.
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Dose
Formula
tion

No. of
Subject
s

Cmax
(µg/mL)

Tmax
(h)

AUC
(µg·h/m
L)

t½ (h)
Referen
ce

750 mg Capsules 18 8.2 ± 2.1 3.0 ± 0.8

35.1 ±

7.4

(AUC₀-

₁₂)

1.33 [2]

750 mg Capsules 10 7.9 ± 1.8 2.0 ± 0.5

33.4 ±

8.1

(AUC₀-∞)

- [4]

750 mg
Granulat

e
10 8.5 ± 2.0 1.8 ± 0.4

34.2 ±

7.9

(AUC₀-∞)

- [4]

1000 mg Tablets 20 5.6 ± 1.4 2.2 ± 0.8

20.1 ±

4.3

(AUC₀-t)

1.5 ± 0.1 [5]

1500 mg
Not

Specified
-

10.8 -

13.9
1.0 - 2.0 - - [1]

2250

mg/day

(multiple

doses)

Capsules -
1.29 -

5.22
- - - [6]

Note: Values are presented as mean ± standard deviation where available. AUC values are

specified as AUC from time zero to the last measurable concentration (AUC₀-t), to 12 hours

(AUC₀-₁₂), or to infinity (AUC₀-∞).

Distribution
Carbocisteine penetrates effectively into lung tissue and bronchial secretions, which is crucial

for its mucolytic activity at the site of action[1][7]. The apparent volume of distribution has been

estimated to be approximately 60 to 105 liters, suggesting distribution into tissues beyond the

plasma volume[8][9].
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Excretion
The primary route of elimination for carbocisteine and its metabolites is via the kidneys. A

significant portion of the administered dose, ranging from 30% to 60%, is excreted unchanged

in the urine[1][7]. The remainder is eliminated as various metabolites.

The table below details the urinary excretion of (RS)-Carbocisteine and its major metabolites

as a percentage of the administered dose over 24 hours.

Compound
Mean % of Dose Excreted
in Urine (24h)

Reference

(RS)-Carbocisteine 19.8 [10]

Thiodiglycolic acid (TDGA) 19.8 [10]

Thiodiglycolic acid sulfoxide

(TDGA-SO)
13.3 [10]

(3-Carboxymethylthio)lactic

acid
2.1 (over 8h) [10]

Metabolism of (RS)-Carbocisteine
The metabolism of (RS)-Carbocisteine is extensive and exhibits significant inter-individual

variability, which may be attributed to genetic polymorphisms in metabolic enzymes[1][7]. The

primary metabolic pathways include sulfoxidation, decarboxylation, and acetylation[1][7].

Key Metabolic Pathways and Metabolites
Sulfoxidation: This was once considered the main metabolic route, but recent studies

suggest its role may be less significant than previously thought. The sulfoxide metabolites

are pharmacologically inactive[1].

Decarboxylation: This pathway leads to the formation of various metabolites.

Acetylation: N-acetylation of the primary amino group is another metabolic route.
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Formation of Thiodiglycolic Acid: A major metabolic pathway involves the conversion of

carbocisteine to thiodiglycolic acid (TDGA) and its subsequent sulfoxide (TDGA-SO)[10].

Novel Metabolite: A novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), has

also been identified[7].

The enzymes implicated in carbocisteine metabolism include cysteine dioxygenase and

phenylalanine 4-hydroxylase[4][7].

The following diagram illustrates the proposed metabolic pathways of (RS)-Carbocisteine.

(RS)-Carbocisteine

Carbocisteine Sulfoxides

Sulfoxidation

N-acetyl-Carbocisteine

Acetylation

Decarboxylated Metabolites

Decarboxylation

S-(carboxymethylthio)-L-cysteine (CMTC) (3-Carboxymethylthio)pyruvic acid

Transamination

(3-Carboxymethylthio)lactic acid

Reduction

Thiodiglycolic Acid (TDGA)

Oxidative Decarboxylation

Thiodiglycolic Acid Sulfoxide

Sulfoxidation

Click to download full resolution via product page

Proposed metabolic pathways of (RS)-Carbocisteine.

Experimental Protocols
Quantification of Carbocisteine in Human Plasma by LC-
MS/MS
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A common and sensitive method for the quantification of carbocisteine in biological matrices is

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-

MS/MS).

Sample Preparation:

To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled

carbocisteine or a structurally similar compound)[1][11].

Precipitate proteins by adding a solvent such as methanol or perchloric acid[12].

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean tube for analysis[12].

Chromatographic Conditions:

HPLC System: A standard HPLC system with a binary pump and autosampler.

Column: A reverse-phase C18 column is commonly used (e.g., Hypurity C18, 50 mm x 2.1

mm, 5 µm).

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g.,

0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile)[11].

Flow Rate: Typically in the range of 0.2-0.5 mL/min[11].

Injection Volume: 5-20 µL.

Mass Spectrometric Conditions:

Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a

specific precursor-to-product ion transition for carbocisteine and the internal standard. For

example, a transition of m/z 180 -> 88 for carbocisteine has been reported[12].
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The following diagram outlines the typical workflow for a bioanalytical method using HPLC-

MS/MS.

Sample Preparation Analysis

Plasma Sample Add Internal Standard Protein Precipitation Centrifugation Collect Supernatant HPLC Separation MS/MS Detection Data Acquisition & Processing

Click to download full resolution via product page

Workflow for LC-MS/MS analysis of carbocisteine.

Bioequivalence Study Protocol Example
The following provides a general protocol for a bioequivalence study of two (RS)-
Carbocisteine formulations, based on common study designs found in the literature[4][7].

Study Design:

A randomized, two-period, two-sequence, crossover design is typically employed[4][7].

A washout period of at least one week is maintained between the two periods to ensure

complete elimination of the drug from the previous phase[7].

Study Population:

Healthy adult male and/or female volunteers are recruited. Demographics such as age,

weight, and height are recorded[7]. For example, a study might include subjects with a mean

age of 25 years (range 20-35), mean weight of 65 kg (range 55-75), and mean height of 175

cm (range 165-185)[7].

Subjects undergo a medical screening to ensure they are in good health.

Drug Administration:

A single oral dose of the test and reference formulations of (RS)-Carbocisteine is

administered to fasting subjects with a standardized volume of water[7].
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Sample Collection:

Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at predose (0

hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours)

[7].

Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until

analysis.

Pharmacokinetic Analysis:

Plasma concentrations of carbocisteine are determined using a validated bioanalytical

method (e.g., HPLC-MS/MS).

Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated for each

subject for both formulations.

Statistical analysis (e.g., analysis of variance - ANOVA) is performed on the log-transformed

Cmax and AUC data to determine if the 90% confidence intervals for the ratio of the

geometric means of the test and reference products fall within the regulatory acceptance

range (typically 80-125%).

The logical flow of a typical bioequivalence study is depicted in the diagram below.
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Logical workflow of a crossover bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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